3-[(Propan-2-yl)amino]propanoic acid hydrochloride
Description
3-[(Propan-2-yl)amino]propanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO2·HCl It is a hydrochloride salt of 3-[(Propan-2-yl)amino]propanoic acid, which is characterized by the presence of an amino group attached to a propanoic acid backbone
Properties
IUPAC Name |
3-(propan-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(2)7-4-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJNXQNJAZSORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with isopropylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency in product quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
3-[(Propan-2-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(aminomethyl)propanoic acid
- 3-[(3-Amino-4-methylamino)benzoyl]pyridine-2-ylamino propanoic acid
Uniqueness
3-[(Propan-2-yl)amino]propanoic acid hydrochloride is unique due to its specific structural features, such as the isopropylamino group attached to the propanoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
3-[(Propan-2-yl)amino]propanoic acid hydrochloride, also known as isopropyl alanine hydrochloride, is a compound of considerable interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structure:
- Chemical Formula: C₅H₁₂ClN₃O₂
- Molecular Weight: 165.62 g/mol
- CAS Number: 244189-70-6
The compound features a propan-2-yl (isopropyl) group attached to the amino acid backbone, which influences its solubility and interaction with biological targets.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The isopropyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
Cellular Effects
Research indicates that compounds similar to this one can modulate cellular signaling pathways. For instance:
- Cell Signaling: It may influence pathways related to cell growth and differentiation.
- Gene Expression: Alterations in gene expression patterns have been observed in response to treatment with similar amino acid derivatives.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Key parameters include:
- Absorption: Rapidly absorbed in the gastrointestinal tract.
- Distribution: Widely distributed in tissues due to its lipophilic nature.
- Metabolism: Primarily metabolized by liver enzymes, with potential for variable metabolic rates among individuals.
In Vitro Studies
Recent studies have explored the compound's effects on various cell lines. Notable findings include:
- Antiproliferative Activity: In vitro assays demonstrated that the compound inhibits proliferation in cancer cell lines, suggesting potential anticancer properties.
- Enzyme Inhibition: The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies
-
Case Study 1: Cancer Cell Lines
- Objective: To evaluate the antiproliferative effects of this compound on breast cancer cells.
- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations.
- Results: A significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent effects.
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Case Study 2: Metabolic Enzyme Interaction
- Objective: To determine the inhibitory effect on glutamate decarboxylase (GAD).
- Methodology: Enzyme activity was measured using spectrophotometric methods.
- Results: The compound exhibited competitive inhibition with an IC50 value of 30 µM, suggesting its potential as a modulator in neurotransmitter synthesis.
Comparative Analysis
| Property | This compound | Similar Compounds (e.g., L-Alanine) |
|---|---|---|
| Molecular Weight | 165.62 g/mol | 89.09 g/mol |
| Solubility | Soluble in water | Soluble in water |
| Biological Activity | Antiproliferative, enzyme inhibition | Limited activity |
| Mechanism of Action | Enzyme interaction, signaling modulation | Primarily metabolic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
